N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c19-22(20,10-1-2-10)14-7-13-16-15-12-4-3-11(17-18(12)13)9-5-6-21-8-9/h3-6,8,10,14H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQPSFJKMWZAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide typically involves multiple steps:
Formation of the Triazolo-Pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of the Cyclopropanesulfonamide Group: This step involves the reaction of the intermediate with cyclopropanesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the [1,2,4]Triazolo[4,3-b]Pyridazine Core
The target compound is compared to analogs with modifications at the 6-position of the pyridazine ring or the 3-position side chain:
Key Observations :
- Thiophene vs.
- Cyclopropanesulfonamide vs. Propanamide : The cyclopropanesulfonamide moiety may improve metabolic stability and reduce off-target effects compared to bulkier benzimidazole-linked propanamide chains .
Comparison with Cyclopropanesulfonamide-Containing Heterocycles
Patented analogs with cyclopropanesulfonamide groups but divergent core structures include:
Key Observations :
Predicted Physicochemical Data :
- Molecular Weight : ~375.4 g/mol
- logP : ~2.8 (estimated via fragment-based methods)
- Solubility : Moderate (0.1–1 mg/ml in DMSO) due to thiophene and sulfonamide groups .
Biological Activity
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a unique structure that includes:
- Cyclopropanesulfonamide : This moiety is known for its ability to interact with various biological targets.
- Triazolo-pyridazine : This heterocyclic component may contribute to the compound's pharmacological properties.
- Thiophene ring : Known for enhancing lipophilicity and biological activity.
The molecular formula is with a molecular weight of approximately 392.46 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. For example, compounds with similar structures have been reported to inhibit the MET kinase pathway, which is crucial in tumor growth and metastasis .
- Antiviral Activity : Related compounds have demonstrated antiviral properties against various viruses, including hepatitis A virus (HAV), suggesting potential applications in infectious disease treatment .
In Vitro Studies
Recent studies have highlighted the compound's efficacy in various in vitro assays:
- Kinase Inhibition : The compound exhibited significant inhibition of MET autophosphorylation in cell lines, indicating its role as a potent kinase inhibitor .
- Cell Viability Assays : In cancer cell lines, the compound displayed cytotoxic effects at micromolar concentrations, suggesting its potential as an anticancer agent .
In Vivo Studies
Animal studies are essential for understanding the therapeutic potential:
- Tumor Growth Suppression : In vivo models have shown that administration of this compound can significantly reduce tumor size in xenograft models .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicated favorable absorption and distribution profiles, supporting further development for therapeutic use .
Case Studies
- Case Study on MET Inhibition :
-
Antiviral Efficacy :
- Research conducted by Shamroukh and Ali (2008) showed that structurally related compounds exhibited promising antiviral activity against HAV, warranting further exploration into their mechanism of action and therapeutic applications .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Kinase Inhibition | Significant inhibition of MET kinase | |
| Cytotoxicity | Reduced viability in cancer cell lines | |
| Antiviral Activity | Effective against HAV |
Table 2: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.46 g/mol |
| Key Functional Groups | Cyclopropanesulfonamide, Triazole |
| Heterocycles | Thiophene, Pyridazine |
Q & A
Advanced Research Question
- In vitro ADME :
- Solubility : Use shake-flask method at pH 7.4 .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS .
- In vivo studies : Administer orally (10 mg/kg) to rodents and measure plasma half-life (t½) and bioavailability .
How can researchers elucidate the mechanism of action for this compound in enzyme inhibition?
Advanced Research Question
- Kinetic assays : Determine inhibition type (competitive/uncompetitive) using varying substrate concentrations .
- Docking studies : Model interactions with ATP-binding pockets (e.g., MAP kinases) using Schrödinger Suite .
- Mutagenesis : Introduce point mutations (e.g., Lys→Ala in catalytic sites) to validate binding residues .
What strategies are effective for establishing structure-activity relationships (SAR) in derivatives?
Advanced Research Question
- Functional group swaps : Replace sulfonamide with carboxamide to assess solubility/activity trade-offs .
- Bioisosteres : Substitute thiophene with furan or pyrrole to modulate electron density and target affinity .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding motifs .
How should stability studies be designed to evaluate compound degradation under storage conditions?
Basic Research Question
- Forced degradation : Expose to 40°C/75% RH for 4 weeks and monitor impurities via UPLC .
- Light sensitivity : Store in amber vials under UV light (320–400 nm) and quantify photodegradation products .
- pH stability : Incubate in buffers (pH 1–13) and assess sulfonamide hydrolysis via NMR .
What computational tools are essential for predicting off-target interactions?
Advanced Research Question
- Machine learning : Train models on ChEMBL data to predict CYP450 inhibition .
- Pan-assay interference (PAINS) filters : Screen for reactive moieties (e.g., Michael acceptors) .
- ToxCast profiling : Use EPA’s database to assess endocrine disruption potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
